Compound Description: This compound is a benzamide derivative that is the subject of a patent for a pharmaceutical composition. [] The specific biological activity and therapeutic applications are not disclosed in the provided abstract.
Relevance: This compound shares a core benzamide structure with 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Both compounds feature a piperidine ring linked to the benzamide via a carbonyl group. Furthermore, both compounds contain fluorine substituents on the benzamide ring. The key structural difference lies in the presence of a pyridine ring instead of a pyrimidine ring in 2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide. []
Compound Description: This compound's crystal structure has been determined. [] The abstract does not describe any biological activity or potential applications.
Relevance: This compound is structurally similar to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide in several ways. Both compounds feature a piperidine ring directly substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group. Both also contain a trifluoromethyl group, although its position differs between the two structures. The main difference lies in the presence of a methanone linker and a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group instead of the benzamide in 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. []
Compound Description: Compound 13an is a multikinase inhibitor that has shown potent activity against Src, KDR, and several kinases involved in the MAPK signaling pathway. [] It exhibited potent anti-triple negative breast cancer activity in vitro and in vivo with good pharmacokinetic properties and low toxicity. []
Relevance: Although structurally distinct from 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, compound 13an shares the common feature of a benzamide group with a trifluoromethyl substituent. This highlights the potential importance of this structural motif in developing compounds with kinase inhibitory activity. []
Compound Description: This benzamide derivative demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. [] It exhibited a rapid concentration-dependent bactericidal effect, significantly reducing bacterial counts at concentrations of 2x and 4x minimum inhibitory concentration (MIC). []
Relevance: Compound 1f shares the core benzamide structure with 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Both compounds also contain a trifluoromethyl group, although in compound 1f it is located on a phenyl ring attached to the amide nitrogen. This structural similarity suggests the benzamide moiety may be a useful scaffold for developing antibacterial agents. []
Compound Description: This compound is a benzenesulfonamide derivative synthesized through a series of reactions involving condensation and cycloaddition. [] The compound was evaluated for antibacterial and antifungal activities, but the results are not provided in the abstract.
Relevance: Although structurally distinct from 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, this compound highlights the use of pyrimidine and aromatic rings as building blocks in drug discovery. [] Both compounds feature a pyrimidine ring with aromatic substituents, showcasing a shared chemical class for exploring potential therapeutic agents.
Compound Description: This series of benzamide derivatives were synthesized and characterized for their potential antibacterial and antifungal activities. [] The specific activities of individual compounds are not described in the abstract.
Relevance: These compounds are structurally related to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide by the presence of a benzamide core. Additionally, both classes of compounds feature a pyrimidine ring, albeit in different positions within the overall structure. [] This shared structural element points to a potential common pharmacophore for exploring antimicrobial activity.
Compound Description: U-47700 is a synthetic opioid analgesic with potent μ-opioid receptor binding affinity. [] While it was originally developed as a potential pharmaceutical agent, it has emerged as a new psychoactive substance associated with severe adverse effects and even fatalities. [] Users have reported opioid-like effects, including euphoria, mood lift, nausea, and respiratory depression. []
Relevance: U-47700 is structurally related to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide through the shared benzamide scaffold. Both compounds also possess substituents on the cyclohexyl/piperidinyl ring, although the specific substituents and their positions differ. []
Compound Description: This complex benzamide derivative was synthesized and characterized through spectroscopic analysis. [] The abstract does not describe any biological activity or potential applications.
Relevance: This compound shares the core benzamide structure with 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Furthermore, both compounds feature a trifluoromethyl group, although in this compound it is part of a much larger and more complex molecular framework. []
Compound Description: This class of benzamide derivatives was synthesized and subjected to various chemical transformations, including hydrohalogenation and thiocyanation. [] The products of these reactions were proposed to possess potential activities as inhibitors of Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3. []
Relevance: The presence of the benzamide moiety in these compounds provides a structural link to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, highlighting its role as a common building block in medicinal chemistry. []
Compound Description: DBTB-1 is a novel large-conductance Ca2+-activated K+ channel (BKCa channel) modulator. [] Unlike other BKCa channel activators, DBTB-1 primarily affects channel deactivation kinetics without significantly influencing channel activation. [] At the single-channel level, it enhances the open-state probability by delaying channel closing and induces a population of long openings. []
Relevance: While structurally dissimilar to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, DBTB-1 highlights the benzamide moiety as a potential starting point for designing novel ion channel modulators. []
6-phenylpyrazolo[3,4-d]pyrimidones
Compound Description: This class of compounds represents specific inhibitors of cGMP-specific (type V) phosphodiesterase, displaying both enzymatic and cellular activity. [] They have demonstrated oral antihypertensive activity in vivo. [] Notably, a n-propoxy group at the 2-position of the phenyl ring is crucial for activity, and a wide range of substitutions at the 5-position can be tolerated while maintaining activity. []
Relevance: Although lacking the benzamide moiety found in 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, this class of compounds illustrates the potential of pyrimidine-based heterocycles in drug development, particularly for targeting phosphodiesterases. []
Compound Description: VUF11211 is a high-affinity antagonist of the CXC chemokine receptor CXCR3. [] It has a rigid, elongated structure with two basic groups and binds allosterically to CXCR3, extending from the transmembrane minor pocket to the major pocket. []
Relevance: While structurally distinct from 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, VUF11211 highlights the utility of piperidine rings in developing ligands for G protein-coupled receptors, a class to which CXCR3 belongs. []
Compound Description: NBI-74330 is another high-affinity antagonist of the CXC chemokine receptor CXCR3. [] Unlike VUF11211, it lacks basic groups and binds allosterically to the transmembrane minor pocket of CXCR3. []
Relevance: NBI-74330 shares the presence of a trifluoromethyl group with 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. [] While in different chemical contexts, this shared feature suggests the potential importance of trifluoromethyl groups in influencing pharmacological properties.
Compound Description: JNJ-37822681 is a fast-dissociating antagonist of the dopamine D2 receptor. [] It exhibits high D2 receptor specificity and minimal activity at receptors associated with unwanted effects. [] JNJ-37822681 effectively occupies D2 receptors in the rat brain and demonstrates efficacy in animal models of psychosis. [] Its favorable pharmacokinetic profile suggests potential for treating schizophrenia and bipolar disorder. []
Relevance: Like 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, JNJ-37822681 incorporates a trifluoromethyl group and a piperidine ring. [] Although the core scaffold differs, the presence of these shared structural features indicates their potential value in designing compounds targeting neurotransmitter receptors.
Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] It effectively reduces Mcl-1 levels, a protein involved in apoptosis regulation. [] Combining analog 24 with a Bcl-2 inhibitor synergistically induces apoptosis in pancreatic cancer cell lines, suggesting a promising strategy for pancreatic cancer treatment. []
Relevance: While not directly related in structure to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, analog 24 highlights the potential of targeting specific kinases for cancer therapy, a strategy that could be explored for the benzamide derivative as well. []
Compound Description: SEW2871 is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [] In a mouse model of sepsis-induced acute kidney injury, SEW2871 administered after injury onset restored renal microvascular permeability and capillary perfusion, leading to improved renal function. [] This suggests a potential therapeutic application for SEW2871 in sepsis treatment. []
Relevance: While structurally dissimilar to 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, SEW2871 shares the presence of a trifluoromethyl group. [] This highlights the potential of trifluoromethyl groups in modulating biological activity in diverse pharmacological contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.